L-Ethylphenidate
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Overview
Description
L-Ethylphenidate is a psychostimulant and a close analog of methylphenidate. It acts as a norepinephrine-dopamine reuptake inhibitor, effectively boosting the levels of these neurotransmitters in the brain by binding to and partially blocking the transporter proteins that normally remove these monoamines from the synaptic cleft . This compound is known for its stimulant properties and is often used in research settings to study its effects on the central nervous system.
Preparation Methods
L-Ethylphenidate can be synthesized through the transesterification of methylphenidate with ethanol. This process involves the hydrolysis of methylphenidate hydrochloride to ritalinic acid, which is then esterified with ethanolic hydrochloric acid to produce this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
L-Ethylphenidate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
L-Ethylphenidate has several scientific research applications, including:
Mechanism of Action
L-Ethylphenidate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is primarily mediated through its binding to the dopamine and norepinephrine transporters, blocking their function and prolonging the action of these neurotransmitters . The increased levels of norepinephrine and dopamine enhance cognitive function, attention, and alertness, making it effective in treating conditions like ADHD .
Comparison with Similar Compounds
L-Ethylphenidate is similar to other psychostimulants such as methylphenidate, dexmethylphenidate, and cocaine. it is more selective for the dopamine transporter than methylphenidate, making it potentially more effective in increasing dopamine levels . Unlike methylphenidate, which has significant activity on the norepinephrine transporter, this compound has less activity on this transporter, which may result in a different side effect profile .
Similar Compounds
- Methylphenidate
- Dexmethylphenidate
- Cocaine
This compound’s unique selectivity for the dopamine transporter and its distinct pharmacokinetic profile make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
852020-43-0 |
---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3/t13-,14-/m0/s1 |
InChI Key |
AIVSIRYZIBXTMM-KBPBESRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
Origin of Product |
United States |
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